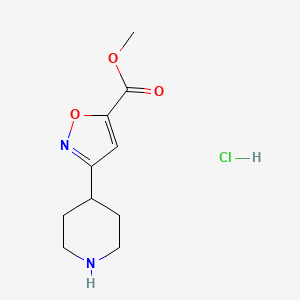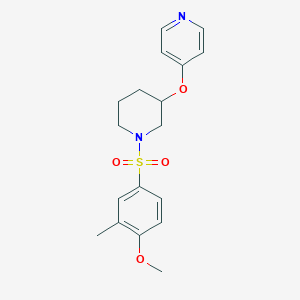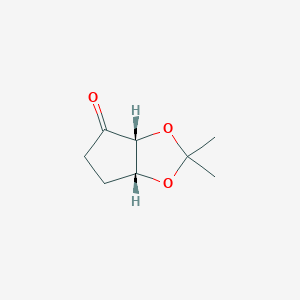![molecular formula C16H17NO5S B2435390 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid CAS No. 1009790-14-0](/img/structure/B2435390.png)
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of propanoic acid, which is a carboxylic acid. The molecule contains a sulfonylamino group attached to the second carbon of the propanoic acid, and a 2-methylphenoxy group attached to the fourth carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a carboxylic acid group, a sulfonylamino group, and a phenyl ring with a 2-methylphenoxy substituent .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Anti-inflammatory Activities
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid and related compounds have been investigated for their anti-inflammatory activities. A study found that compounds similar in structure showed modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Chemical Synthesis and Analysis
Various synthetic methods and analyses involving similar compounds have been explored. This includes methodologies for selective hydrolysis of methanesulfonate esters (Chan et al., 2008), synthesis routes towards derivatives (Tye & Skinner, 2002), and studies on the sulfonation of phenols (Wit et al., 2010).
Application in Materials Science
Compounds related to this compound have been used in materials science, such as in the synthesis of polybenzoxazine, demonstrating their potential in developing new materials with diverse applications (Trejo-Machin et al., 2017).
Environmental Analysis
These compounds have also been studied in environmental contexts, such as in the determination of phenoxy herbicides in water samples, illustrating their relevance in environmental monitoring and analysis (Nuhu et al., 2012).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical properties, it could be studied in the context of materials science or chemical synthesis .
Properties
IUPAC Name |
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-5-3-4-6-15(11)22-13-7-9-14(10-8-13)23(20,21)17-12(2)16(18)19/h3-10,12,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVDAZGEAPNZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)
![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)




![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)

![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)

